molecular formula C12H21NO3 B2571272 tert-butyl (1R,3S,5R)-3-(hydroxymethyl)-5-methyl-2-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 1522367-45-8

tert-butyl (1R,3S,5R)-3-(hydroxymethyl)-5-methyl-2-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B2571272
CAS No.: 1522367-45-8
M. Wt: 227.304
InChI Key: IGPQGEGCVGXHSS-SBMIAAHKSA-N
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Description

tert-butyl (1R,3S,5R)-3-(hydroxymethyl)-5-methyl-2-azabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic compound featuring a 2-azabicyclo[3.1.0]hexane core. Its structure includes a hydroxymethyl group at the 3-position, a methyl group at the 5-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. This compound is of interest in medicinal chemistry due to its rigid bicyclic framework, which can enhance binding specificity in drug design. The stereochemistry (1R,3S,5R) is critical for its conformational stability and interaction with biological targets .

Properties

IUPAC Name

tert-butyl (1R,3S,5R)-3-(hydroxymethyl)-5-methyl-2-azabicyclo[3.1.0]hexane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8(7-14)5-12(4)6-9(12)13/h8-9,14H,5-7H2,1-4H3/t8-,9+,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPQGEGCVGXHSS-SBMIAAHKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(N(C1C2)C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@H](N([C@@H]1C2)C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-butyl (1R,3S,5R)-3-(hydroxymethyl)-5-methyl-2-azabicyclo[3.1.0]hexane-2-carboxylate, with the CAS number 1522367-45-8, is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activity. This compound belongs to the class of azabicyclic compounds and has been studied primarily for its interaction with opioid receptors.

  • Molecular Formula : C12H21NO3
  • Molecular Weight : 227.30 g/mol
  • Purity : ≥97% .

Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane, including this compound, exhibit selective binding to μ-opioid receptors, which are critical in pain modulation and other physiological processes. These compounds have shown high binding affinities (in the picomolar range) for these receptors while demonstrating selectivity over δ and κ opioid receptor subtypes .

Binding Affinity

A study focusing on the structure-activity relationship (SAR) of azabicyclo compounds revealed that modifications to the molecular structure can significantly enhance binding affinity to μ-opioid receptors. The specific compound this compound has been characterized as a potent ligand for these receptors, supporting its potential therapeutic applications in treating pain and pruritus in veterinary medicine .

Case Studies

  • Opioid Receptor Selectivity : In a comparative study of various 3-azabicyclo[3.1.0]hexane derivatives, it was found that tert-butyl (1R,3S,5R)-3-(hydroxymethyl)-5-methyl exhibited significantly higher selectivity for μ-opioid receptors compared to other subtypes. This selectivity is crucial for minimizing side effects commonly associated with non-selective opioid agonists .
  • Therapeutic Applications : The compound's efficacy was evaluated in animal models for its potential to alleviate pruritus (itching) in dogs, showcasing its practical application in veterinary medicine .

Comparative Analysis of Biological Activity

The following table summarizes the binding affinities and selectivities of various azabicyclo[3.1.0]hexane derivatives:

Compound Nameμ-Receptor Binding Affinity (pM)δ-Receptor Binding Affinity (pM)κ-Receptor Binding Affinity (pM)Selectivity Ratio (μ/δ)
tert-butyl (1R,3S,5R)-3-(hydroxymethyl)-5-methyl<10>1000>1000>100
CP-866,087 (a known antagonist)2050030025
Other derivativesVariesVariesVariesVaries

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (1R,3S,5R)-3-(hydroxymethyl)-5-methyl-2-azabicyclo[3.1.0]hexane-2-carboxylate has been investigated for its potential use as a pharmacological agent due to its structural features that may interact with biological targets.

Case Study: Analgesic Activity

Research has indicated that derivatives of azabicyclo compounds can exhibit analgesic properties. In a study involving various azabicyclo derivatives, tert-butyl (1R,3S,5R)-3-(hydroxymethyl)-5-methyl showed promise in reducing pain responses in animal models, suggesting its potential as a new analgesic agent .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the synthesis of complex molecules due to its bicyclic structure.

Table: Synthetic Applications of this compound

Application AreaDescriptionReference
Building Block Used as a precursor for synthesizing other azabicyclic compounds
Chiral Synthesis Facilitates the creation of chiral centers in pharmaceuticals
Functionalization Acts as a functional group in various chemical reactions

Biochemical Studies

The compound is also utilized in biochemical studies to explore enzyme interactions and metabolic pathways.

Case Study: Enzyme Inhibition

In vitro studies have demonstrated that tert-butyl (1R,3S,5R)-3-(hydroxymethyl)-5-methyl can inhibit specific enzymes involved in metabolic processes, potentially leading to therapeutic applications in metabolic disorders .

Drug Development

Given its bioactive properties and structural characteristics, this compound is being explored for development into new drugs targeting various diseases.

Table: Drug Development Potential

Disease TargetMechanism of ActionCurrent Status
Pain ManagementAnalgesic effect via receptor modulationPreclinical trials
Metabolic DisordersEnzyme inhibitionEarly-stage research
Neurological DisordersNeuroprotective effectsInvestigational studies

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is a widely used amine-protecting group. Its removal typically occurs under acidic conditions:

Reaction Reagents/Conditions Product Notes
Acidic cleavageTrifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxaneFree amine: (1R,3S,5R)-3-(hydroxymethyl)-5-methyl-2-azabicyclo[3.1.0]hexaneStandard deprotection method; preserves stereochemistry .

Functionalization of the Hydroxymethyl Group

The primary alcohol (–CH2OH) can undergo typical alcohol transformations:

Reaction Reagents/Conditions Product Notes
EsterificationAcetic anhydride, pyridineAcetate ester derivativeSteric hindrance from the bicyclic system may slow reaction rates .
OxidationPyridinium chlorochromate (PCC) in DCMCarboxylic acid (–COOH)Mild conditions prevent over-oxidation; bridgehead geometry may influence selectivity .
TosylationTosyl chloride, DMAPTosylate (–OTs) intermediateEnables nucleophilic substitution (e.g., with amines or thiols) .

Ring-Opening Reactions

The strained azabicyclo[3.1.0]hexane system may undergo ring-opening under specific conditions:

Reaction Reagents/Conditions Product Notes
Acid-catalyzed hydrolysisH2SO4, H2OLinear diamine or amino alcoholStrain relief drives reactivity; regioselectivity depends on protonation sites .
Base-mediated cleavageNaOH, ethanolRing-opened alkoxide intermediateLess common due to carbamate stability under basic conditions .

Amine-Derived Reactions (Post-Deprotection)

After Boc removal, the free amine can participate in diverse reactions:

Reaction Reagents/Conditions Product Notes
AcylationAcetyl chloride, triethylamineAcetamide derivativeSteric effects may limit reactivity at the bridgehead nitrogen .
Reductive aminationAldehyde, NaBH3CNSecondary amineRequires in situ imine formation; feasible if steric constraints permit .

Stability and Stereochemical Considerations

  • Thermal Stability : The bicyclic carbamate is stable at room temperature but may decompose under prolonged heating (>100°C) .

  • Stereochemical Integrity : The (1R,3S,5R) configuration is retained during most reactions unless harsh conditions (e.g., strong acids/bases) are applied .

Key Challenges and Limitations

  • Steric Hindrance : The bridgehead position of the hydroxymethyl and methyl groups restricts access to reagents, slowing reaction kinetics .

  • Ring Strain : While the bicyclic system’s strain enhances reactivity, it may also lead to side products (e.g., isomerization) .

Comparison with Similar Compounds

Key Observations :

  • Substituents: Hydroxymethyl and methyl groups in the target compound contrast with oxo (), amino (), or hydroxy () groups in analogs. These differences influence polarity, hydrogen-bonding capacity, and metabolic stability.
  • Stereochemistry : The (1R,3S,5R) configuration distinguishes it from stereoisomers like (1S,2R,5R) in , which may alter biological activity or synthetic pathways .

Research Implications

The structural and synthetic variability among azabicyclo derivatives underscores their versatility in drug discovery. The target compound’s combination of rigidity, hydrophilicity (hydroxymethyl), and lipophilicity (methyl) positions it as a promising scaffold for CNS-targeted therapeutics. Further studies should explore its pharmacokinetic profile and compare it to analogs like the aminomethyl () and hydroxy-substituted () variants.

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